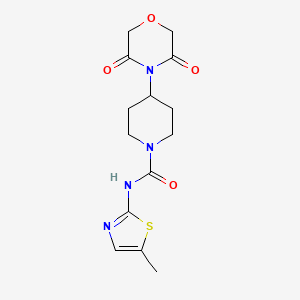
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide, also known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPBA is a derivative of the benzamide family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] and Biological Evaluation
The synthesis of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, as analogues of previously reported 3-arylspiro[isobenzofuran-1(3H),4'-piperidines], has been explored. These compounds show marked inhibition of tetrabenazine-induced ptosis, a property common to most antidepressants. Significant antitetrabenazine activity observed for several compounds points to potential central nervous system applications, with the cis-3'-phenyl series and the cis secondary amine showing optimal activity (Martin et al., 1981).
Development of Benzenesulfonamide Derivatives for Antitumor Activity
Research involving the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) led to the development of acryloyl(phenyl)benzenesulfonamide derivatives. These compounds were further modified to produce novel sulfonamide derivatives, some of which exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also delved into molecular docking and DFT calculations to evaluate compound interactions against the KSHV thymidylate synthase complex, highlighting their potential in cancer therapy (Fahim & Shalaby, 2019).
Environmentally Benign Synthesis of 2-Benzoylamino-N-phenyl-benzamide Derivatives
The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiation using Keggin-type heteropolyacids as catalysts has been reported. This method offers a high-yielding, time-efficient, and environmentally friendly approach to obtaining these compounds, which exhibited notable antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).
Antidepressant Potential of Substituted 3-amino-1,1-diaryl-2-propanols
A series of 3-(dimethylamino)-1,1-diphenyl-2-propanol analogues were synthesized and evaluated as potential antidepressant agents. The study highlighted the importance of structural analogues in developing compounds with potent reserpine-prevention activity in mice, indicating their potential use in treating depression (Clark et al., 1979).
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-22(2)19-10-6-9-18(15-19)20(24)21-13-11-17(12-14-23)16-7-4-3-5-8-16/h3-10,15,17,23H,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZXCIOSOSUFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2925960.png)
![3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2925962.png)

![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)


![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)
![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)
![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)
![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)


